molecular formula C19H15N3O3 B4131930 N-2-biphenylyl-N'-(4-nitrophenyl)urea

N-2-biphenylyl-N'-(4-nitrophenyl)urea

Cat. No.: B4131930
M. Wt: 333.3 g/mol
InChI Key: YYJSZRLCKKWQSO-UHFFFAOYSA-N
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Description

N-2-biphenylyl-N'-(4-nitrophenyl)urea is a synthetic urea derivative characterized by a biphenylyl group and a 4-nitrophenyl group on its nitrogen atoms. The biphenyl moiety, consisting of two phenyl rings, is a common structural feature in various organic compounds and can contribute to molecular rigidity and interaction with hydrophobic pockets in proteins or receptors . The 4-nitrophenyl group is a well-known electron-withdrawing component often utilized in biochemical substrates and synthetic intermediates; for instance, 4-nitrophenyl phosphate is a common substrate for enzyme assays . Urea derivatives, in general, represent a significant class of organic molecules with diverse potential research applications. The specific research value, mechanism of action, and primary applications for this compound are not currently well-documented in the scientific literature and represent an area for further investigation. This product is intended for research purposes only by qualified laboratory professionals. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-nitrophenyl)-3-(2-phenylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-19(20-15-10-12-16(13-11-15)22(24)25)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJSZRLCKKWQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-biphenylyl-N’-(4-nitrophenyl)urea can be achieved through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 2-biphenylamine with 4-nitrophenyl isocyanate in an organic solvent such as dichloromethane. The reaction is typically carried out at room temperature and yields the desired urea derivative after purification .

Industrial Production Methods

Industrial production of N-2-biphenylyl-N’-(4-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-2-biphenylyl-N’-(4-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The biphenyl and nitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include nitroso, nitro, and amino derivatives, as well as substituted biphenyl and nitrophenyl compounds .

Scientific Research Applications

N-2-biphenylyl-N’-(4-nitrophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-2-biphenylyl-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the biphenyl group can interact with hydrophobic regions of proteins, affecting their function and activity .

Comparison with Similar Compounds

Substituent Effects on Aromatic Moieties

  • N-(4-Nitrophenyl)-N'-phenylurea (C₁₃H₁₁N₃O₃): Differs by replacing the biphenylyl group with a single phenyl ring. Thermodynamic Reaction enthalpy (ΔrH°) = -83.8 ± 0.3 kJ/mol for interactions involving the nitrophenyl group .
  • N-(4-Chlorophenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea :

    • Features a chlorophenyl group and a nitro-thiazole moiety.
    • The chloro substituent enhances lipophilicity, while the thiazole ring introduces heterocyclic reactivity, differing from the biphenylyl group’s planar structure .

Urea vs. Thiourea/Carbamate Derivatives

  • 1-(4-Nitrophenyl)-2-thiourea :

    • Replaces the urea oxygen with sulfur, increasing hydrogen-bonding strength and altering solubility.
    • Demonstrates higher reactivity in anion-sensing applications compared to urea analogs .
  • N-(4-Chlorophenyl)-N'-(5-nitro-1,3-thiazol-2-yl)carbamate :

    • Substitutes urea with a carbamate group (O-CO-O), reducing hydrogen-bonding capacity but improving metabolic stability .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Biological/Chemical Properties
This compound C₁₉H₁₅N₃O₃ Biphenylyl, 4-nitrophenyl High aromatic interaction, potential antitumor
N-(4-Nitrophenyl)-N'-phenylurea C₁₃H₁₁N₃O₃ Phenyl, 4-nitrophenyl Moderate binding affinity, used in sensors
1-(4-Nitrophenyl)-2-thiourea C₇H₇N₃O₂S Thiourea, 4-nitrophenyl Strong anion sensing, antimicrobial
N-(4-Chlorophenyl)-N'-(5-nitrothiazolyl)urea C₁₀H₇ClN₄O₃S Chlorophenyl, nitro-thiazole Antifungal, heterocyclic reactivity
N-(2-Chloroethyl)-N'-(4-methylthiophenyl)urea C₁₀H₁₂ClN₃OS Chloroethyl, methylthiophenyl Antitumor (G₂/M arrest)

Unique Features of this compound

  • Potential Applications: Pharmaceuticals: Likely antitumor or antimicrobial activity due to nitro group’s DNA interaction and urea’s hydrogen-bonding capacity . Materials Science: Nitrophenyl’s electron-withdrawing nature could make it useful in optoelectronics or as a sensor component .

Q & A

Q. What are the standard synthetic methodologies for preparing N-2-biphenylyl-N'-(4-nitrophenyl)urea?

The compound can be synthesized via reactions between carbonic acid derivatives (e.g., 4-nitrophenyl chloroformate or N,N'-carbonyldiimidazole) and pre-assembled amines. For example, 4-nitrophenyl chloroformate reacts with aromatic amines under mild conditions to form disubstituted ureas. Purification typically involves column chromatography or recrystallization, with yields optimized by controlling stoichiometry and reaction time .

Q. Which analytical techniques are critical for characterizing this urea derivative?

Key methods include:

  • Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns (e.g., electron ionization MS as referenced in NIST data) .
  • X-ray crystallography : For resolving crystal structures using tools like SIR97, which integrates direct methods and least-squares refinement .
  • High-performance liquid chromatography (HPLC) : To assess purity and quantify concentrations, as demonstrated for related nitrophenylurea derivatives .

Q. What toxicity considerations are associated with nitrophenyl-substituted ureas?

Structurally analogous compounds like Pyrinuron (N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)urea) are banned due to high acute toxicity (oral rat LD50 = 12.3 mg/kg) and carcinogenic potential. Researchers must conduct in vitro cytotoxicity assays (e.g., MTT tests on mammalian cell lines) before in vivo studies .

Q. How does the nitro group influence the compound’s reactivity?

The electron-withdrawing nitro group enhances electrophilicity at the urea carbonyl, facilitating nucleophilic attacks (e.g., in reactions with amines or alcohols). This property is exploited in synthesizing heterocyclic derivatives like imidazolidinones under acidic conditions .

Q. What solubility and stability challenges arise during experimental handling?

The hydrophobic biphenylyl group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF or DMSO). Stability studies should monitor hydrolysis under varying pH, as the urea bond may degrade in strongly acidic/basic conditions .

Advanced Research Questions

Q. How can conflicting bioactivity data for nitrophenylurea derivatives be resolved?

Discrepancies in reported activities (e.g., antitumor vs. null effects) often stem from substituent variations. Use structure-activity relationship (SAR) studies to systematically modify functional groups (e.g., replacing biphenylyl with pyridyl) and evaluate biological endpoints (e.g., IC50 in cancer cell lines) .

Q. What thermodynamic data are available for optimizing reaction conditions?

NIST provides enthalpy of reaction (ΔrH°) values for urea-forming reactions. For example, the exothermicity of nitroarylurea synthesis can guide temperature control to avoid side reactions (e.g., nitro group reduction) .

Q. How do reaction mechanisms differ when using CDI vs. 4-nitrophenyl chloroformate?

  • CDI : Proceeds via a two-step mechanism—initial imidazolide intermediate formation, followed by amine nucleophilic attack.
  • Chloroformate : Involves in situ generation of a mixed carbonate intermediate, which reacts with amines to release 4-nitrophenol as a leaving group. Mechanistic studies should employ kinetic profiling and <sup>13</sup>C-NMR to track intermediates .

Q. What strategies improve regioselectivity in heterocyclic derivative synthesis?

For reactions with phenylglyoxal, regioselectivity toward cis-dihydroxyimidazolidinones (>95% diastereomeric excess) is achieved by using acetic acid as a solvent and controlling steric effects of alkoxy substituents .

Q. How can computational modeling aid in predicting biological targets?

Molecular docking (e.g., using AutoDock Vina) against validated targets like nicotinamide phosphoribosyltransferase (NAMPT) can prioritize experimental testing. Pair with MD simulations to assess binding stability in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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